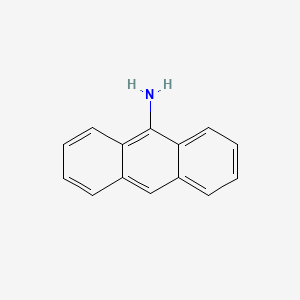
9-Aminoantraceno
Descripción general
Descripción
Anthracen-9-amine is an anthracenamine.
Aplicaciones Científicas De Investigación
Aplicaciones de Bioimagen
9-Aminoantraceno se ha utilizado en bioimagen debido a su emisión de fluorescencia verde. Esta propiedad es particularmente útil para teñir moléculas orgánicas, proteínas y tejidos biológicos en portaobjetos de microscopio. La emisión de fluorescencia del this compound se puede mantener en condiciones hipóxicas o en presencia de un ácido, lo que es beneficioso para visualizar biomoléculas como proteínas, ADN, cadenas de carbohidratos y fosfolípidos en células y tejidos {svg_1}.
Sondeo Fluorescente
Como sonda fluorescente, el this compound es valioso por su capacidad de sintetizarse a partir de 9-nitroantraceno y se espera que desempeñe un papel importante similar a la fluoresceína. Se puede utilizar para crear sensores específicos de pH, iones metálicos y oxígeno al sufrir cambios estructurales reversibles o irreversibles en respuesta a variaciones ambientales {svg_2}.
Estudios de Control de Oxidación
La fluorescencia en estado sólido del compuesto se puede controlar gestionando la oxidación del this compound con oxígeno. Este aspecto es crucial para comprender el comportamiento de los compuestos fluorescentes en diferentes condiciones y puede conducir al desarrollo de materiales fluorescentes más estables para diversas aplicaciones {svg_3}.
Detección Química
Las propiedades de fluorescencia del this compound lo convierten en un excelente candidato para la detección química. Se puede funcionalizar para funcionar como un sensor para cambios ambientales específicos, como variaciones en los niveles de pH, la presencia de iones metálicos o los niveles de oxígeno {svg_4}.
Ciencia de Materiales
En la ciencia de los materiales, el this compound se puede utilizar para estudiar las propiedades fotofísicas de los materiales. Su capacidad de emitir fluorescencia bajo ciertas condiciones lo convierte en una herramienta útil para comprender las interacciones entre diferentes materiales y la influencia de factores externos en estas interacciones {svg_5}.
Síntesis Orgánica
El this compound sirve como material de partida para la síntesis de diversos compuestos orgánicos. Su estructura permite modificaciones que pueden conducir a la creación de nuevos compuestos con propiedades deseadas para su uso en productos farmacéuticos, agroquímicos y otras industrias {svg_6}.
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as anthracenes, which are organic compounds containing a system of three linearly fused benzene rings .
Mode of Action
It’s known that anthracenes interact with various biological targets, and the presence of an amino group could potentially influence these interactions .
Biochemical Pathways
It has been suggested that 9-aminoanthracene may play a role in the formation of interstellar dust, indicating potential involvement in complex chemical reactions .
Result of Action
It has been suggested that 9-aminoanthracene may be used in bioimaging applications due to its green fluorescence emission .
Action Environment
The action of 9-Aminoanthracene can be influenced by environmental factors. For instance, the green fluorescence emission of 9-Aminoanthracene can be maintained by controlling the oxidation of 9-Aminoanthracene with oxygen in the solid state and in solution . Furthermore, the specific side chains (e.g., –NH2) play an important role in the growth of interstellar dust .
Análisis Bioquímico
Biochemical Properties
9-Aminoanthracene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to form clusters with fullerene cations, indicating its potential involvement in complex biochemical processes . The interactions between 9-Aminoanthracene and fullerene cations can involve van der Waals or covalent bonds, depending on the reaction sites . These interactions suggest that 9-Aminoanthracene may influence the stability and formation of molecular clusters, which are essential in various biochemical pathways.
Cellular Effects
The effects of 9-Aminoanthracene on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 9-Aminoanthracene can induce morphological and immunocytochemical changes in pancreatic tissues, leading to alterations in glucose homeostasis and insulin secretion . These effects highlight the compound’s potential impact on cellular functions and its relevance in studying diseases such as diabetes.
Molecular Mechanism
At the molecular level, 9-Aminoanthracene exerts its effects through various mechanisms. It can form clusters with fullerene cations, which involve both van der Waals and covalent bonding modes . These interactions can lead to changes in the molecular geometry and stability of the formed complexes. Additionally, 9-Aminoanthracene may participate in charge transfer reactions, further influencing its biochemical activity . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Aminoanthracene can change over time. Studies have shown that the compound’s fluorescence emission can be maintained for bioimaging applications, indicating its stability under certain conditions . The compound may undergo dimerization and oxidation, which can affect its long-term stability and activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 9-Aminoanthracene vary with different dosages in animal models. Higher doses of the compound have been associated with toxic effects, such as necrotic changes in pancreatic cells and alterations in glucose metabolism . These findings suggest that there is a threshold for the compound’s beneficial effects, beyond which adverse effects may occur. Understanding the dosage effects is vital for determining the safe and effective use of 9-Aminoanthracene in research and potential therapeutic applications.
Metabolic Pathways
9-Aminoanthracene is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological effects
Transport and Distribution
The transport and distribution of 9-Aminoanthracene within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Subcellular Localization
9-Aminoanthracene’s subcellular localization is determined by various factors, including targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, where it may exert its biochemical effects
Propiedades
IUPAC Name |
anthracen-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNICELDCMPPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228526 | |
| Record name | 9-Anthramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-03-3 | |
| Record name | 9-Aminoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Aminoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ANTHRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3EA4FE3SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


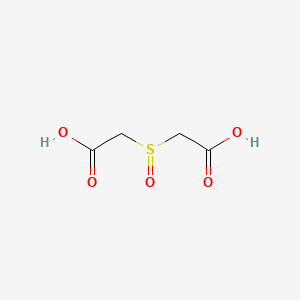
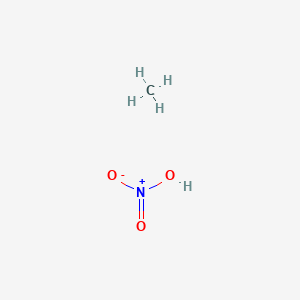
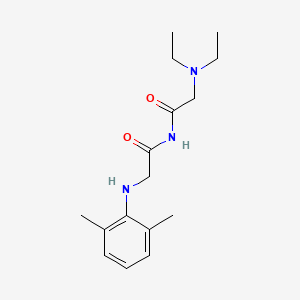
![5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate](/img/structure/B1202618.png)
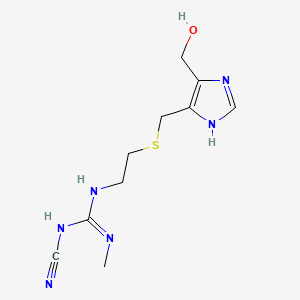
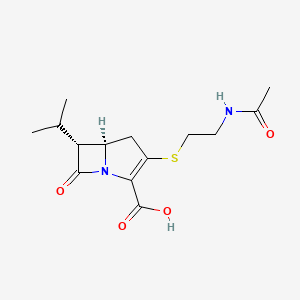


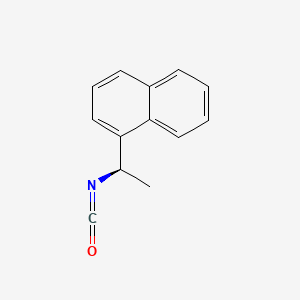


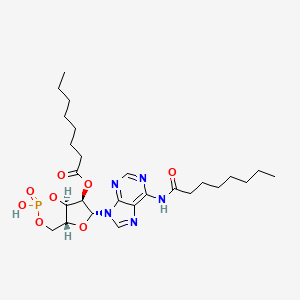
![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)
